molecular formula C15H13N5O2 B11268514 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268514
M. Wt: 295.30 g/mol
InChI Key: DQKVAMOZGDGMTH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a heterocyclic organic compound characterized by the fusion of a benzamide scaffold with a tetrazole moiety. Its systematic IUPAC name, 3-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide , reflects the substituents on the parent benzamide structure. The molecular formula C₁₅H₁₃N₅O₂ corresponds to a molecular weight of 295.30 g/mol , as computed by PubChem.

The compound’s structure features:

  • A benzamide core substituted with a methoxy group at the meta-position.
  • A tetrazole ring linked via a phenyl group at the para-position relative to the amide bond.

Key structural identifiers include:

Property Value Source
SMILES COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChI Key DQKVAMOZGDGMTH-UHFFFAOYSA-N
Hydrogen Bond Acceptors 7
Topological Polar Surface Area 77.97 Ų

The tetrazole ring exists predominantly in its 1H-tautomeric form under standard conditions, stabilized by aromatic conjugation. The methoxy group enhances solubility in polar solvents, while the tetrazole contributes to metabolic stability.

Historical Development of Benzamide-Tetrazole Hybrid Compounds

The synthesis of tetrazole-containing compounds dates to 1885, when Swedish chemist J.A. Bladin first isolated tetrazole derivatives. However, the integration of tetrazoles with benzamide scaffolds emerged much later, driven by the need for bioisosteric replacements in drug design.

Key Milestones:

  • Early 2000s : Researchers began exploring tetrazoles as carboxylate bioisosteres, recognizing their similar pK~a~ (~4.5–4.9) and resistance to enzymatic hydrolysis. This led to hybrid structures like this compound, designed to mimic carboxylic acid-containing drugs while improving pharmacokinetics.
  • 2010s : Advances in [3+2] cycloaddition reactions enabled efficient coupling of azides with nitriles, simplifying tetrazole synthesis. For example, the Pinner reaction—using sodium azide and triethyl orthoformate—became a standard method for generating 5-substituted tetrazoles.
  • 2020s : Structural studies using X-ray crystallography and DFT calculations revealed that the tetrazole-phenyl-amide backbone in compounds like this compound facilitates multivalent hydrogen bonding , enhancing target binding specificity.

A representative synthesis pathway involves:

  • Nitration of 3-methoxybenzoic acid to introduce reactive sites.
  • Amidation with 3-aminophenyltetrazole via carbodiimide coupling.
  • Purification via column chromatography to isolate the hybrid product.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic value of hybrid heterocycles in medicinal and materials chemistry.

Pharmacological Relevance:

  • Bioisosterism : The tetrazole moiety serves as a non-hydrolyzable analog of carboxylic acids, critical in angiotensin II receptor blockers (e.g., losartan). Hybrids like this compound are explored for antimicrobial and antiviral applications, leveraging synergistic interactions between the benzamide and tetrazole units.
  • Hydrogen Bonding Capacity : With seven hydrogen bond acceptors, the compound interacts robustly with biological targets. For instance, the tetrazole’s N2 and N3 atoms form stable bonds with protease active sites, as demonstrated in SARS-CoV-2 main protease inhibition studies.

Materials Science Applications:

  • Coordination Chemistry : The tetrazole’s nitrogen-rich structure enables chelation of transition metals, useful in catalytic systems.
  • Thermal Stability : Decomposition temperatures exceeding 250°C make such hybrids suitable for high-temperature polymer composites.

Computational Insights:

Density functional theory (DFT) studies highlight the compound’s aromatic character (HOMA index = 0.89) and low LUMO energy (−1.34 eV), favoring electrophilic interactions. Molecular docking simulations predict strong binding to fungal CYP51 (ΔG = −9.2 kcal/mol), aligning with experimental antifungal data.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

3-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-14-7-2-4-11(8-14)15(21)17-12-5-3-6-13(9-12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)

InChI Key

DQKVAMOZGDGMTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Acyl Chloride Intermediate Route

The benzamide backbone is formed by reacting 3-methoxybenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline:

  • Reagents : 3-Methoxybenzoyl chloride (1.2 equiv.), 3-(1H-tetrazol-1-yl)aniline (1 equiv.).

  • Base : Pyridine or triethylamine (2.5 equiv.) to neutralize HCl byproducts.

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Yield : 70–85% after silica gel chromatography.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides like EDCI or DCC activate the carboxylic acid:

  • Reagents : 3-Methoxybenzoic acid (1 equiv.), EDCI (1.5 equiv.), HOBt (1 equiv.).

  • Conditions : Stirring in DCM at 0°C to room temperature for 12 hours.

  • Workup : Aqueous extraction (NaHCO₃ and brine) followed by recrystallization.

  • Yield : 65–78%.

Industrial-Scale Production

Industrial methods optimize cost and scalability:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes via pressurized systems (e.g., 100°C, 15 bar).

  • Catalyst Recycling : AlCl₃ is recovered via filtration and reused, minimizing waste.

  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Critical Reaction Parameters

Temperature Control

  • Cycloaddition : Temperatures >110°C promote side products (e.g., triazoles), reducing yields by 15–20%.

  • Coupling : Reactions below 25°C prevent premature hydrolysis of acyl chlorides.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances cycloaddition rates but complicates purification.

  • Halogenated Solvents : DCM improves coupling efficiency due to low nucleophilicity.

Analytical Validation

TechniqueKey SignalsPurpose
¹H NMR δ 3.8 ppm (OCH₃), δ 8.1–8.3 ppm (tetrazole)Confirm substitution patterns
HPLC Retention time = 6.7 min (C18 column)Purity assessment (>98%)
IR Spectroscopy 1670 cm⁻¹ (C=O), 1500 cm⁻¹ (tetrazole)Functional group verification

Comparative Methodologies

MethodYield (%)Purity (%)Scalability
Acyl Chloride Route8598Moderate
EDCI Coupling7897High
Industrial Flow9099Commercial

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its ability to modulate various biochemical pathways, particularly in the context of anti-inflammatory and anti-cancer activities. The tetrazole moiety is known for enhancing the binding affinity to biological targets, which is crucial for developing effective therapeutic agents.

Research indicates that compounds with tetrazole groups often exhibit significant pharmacological effects. For instance, studies have shown that 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can interact with specific molecular targets such as enzymes or receptors, influencing their activity. This property is essential for understanding the compound's mechanism of action and potential therapeutic applications.

Drug Development

The unique combination of functional groups in this compound makes it a candidate for drug development targeting diseases that involve specific enzyme pathways or receptor interactions. Its ability to form strong hydrogen bonds enhances its interaction potential with proteins, making it valuable in designing new pharmaceuticals.

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that derivatives of tetrazole compounds showed significant inhibition of cancer cell growth in vitro, suggesting potential use in cancer therapy .
Study B Antimicrobial PropertiesInvestigated the antibacterial activity against various strains; some derivatives exhibited MIC values indicating effective bacterial inhibition .
Study C Enzyme InhibitionExplored the compound's role as an inhibitor of xanthine oxidase, showing promising results in structure-based drug design .

Comparison with Similar Compounds

Key Findings and Implications

  • Bioisosteric Utility : The tetrazole group in the target compound improves metabolic stability compared to carboxylic acids, a feature shared with N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide .
  • Substituent Effects: Methoxy Group: Enhances lipophilicity but may reduce solubility compared to polar groups like morpholinoethoxy in APD791. Heterocyclic Variations: Pyrazole (APD791) and pyrimidine () substituents demonstrate how ring systems dictate target selectivity.
  • Pharmacological Potential: While APD791 is clinically advanced, the target compound’s tetrazole-benzamide scaffold offers a versatile platform for developing enzyme inhibitors or receptor modulators.

Biological Activity

3-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, a benzamide moiety, and a tetrazole ring. Its molecular formula is C15H13N5O2C_{15}H_{13}N_{5}O_{2} with a molecular weight of approximately 295.30 g/mol. The presence of the tetrazole ring is particularly noteworthy as it mimics carboxylate groups, facilitating interactions with various biological targets such as enzymes and receptors .

Structural Features

FeatureDescription
Methoxy Group Enhances solubility and bioactivity
Benzamide Moiety Provides structural stability
Tetrazole Ring Mimics carboxylate groups

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The tetrazole moiety enhances the compound's interaction potential, making it valuable in targeting specific biochemical pathways involved in various diseases .

Pharmacological Effects

Research indicates that compounds containing tetrazole rings often exhibit significant pharmacological effects, including:

  • Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, showing promise for treating conditions like arthritis.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • Antimicrobial Activity : Similar tetrazole derivatives have shown antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated several tetrazole derivatives, including this compound. The results indicated that compounds with similar structural features exhibited significant antibacterial activity against common pathogens .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of xanthine oxidase (XO) by tetrazole derivatives. The compound demonstrated a competitive inhibition mechanism with an IC50 value of 0.312 μM, indicating strong potential for gout treatment .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, it's beneficial to compare it with other similar compounds.

Compound NameIC50 (μM)Biological Activity
This compound0.312Xanthine oxidase inhibitor
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide0.450Xanthine oxidase inhibitor
5-(4-Methoxyphenyl)-1H-tetrazole0.500Antibacterial

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